molecular formula C41H66O13 B1631411 Scabioside C CAS No. 17233-22-6

Scabioside C

Cat. No.: B1631411
CAS No.: 17233-22-6
M. Wt: 767 g/mol
InChI Key: KAYMPWXMHIUNGC-XFZWHKAKSA-N
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Mechanism of Action

Target of Action

Scabioside C is a triterpenoid saponin It’s known that this compound is cleaved by acids to form l-arabinose, d-glucose, and hederagenin . The carbohydrate chain is attached to the hydroxyl of the hederagenin , which could suggest that these molecules might be the primary targets of this compound.

Mode of Action

The interaction of this compound with its targets involves the cleavage of this compound by acids to form L-arabinose, D-glucose, and hederagenin . The carbohydrate chain of this compound is attached to the hydroxyl of the hederagenin . This interaction could lead to changes in the biochemical pathways involving these molecules.

Biochemical Pathways

Given that this compound is cleaved into l-arabinose, d-glucose, and hederagenin , it can be inferred that this compound may influence the metabolic pathways involving these molecules. These pathways could include those related to carbohydrate metabolism and triterpenoid biosynthesis.

Pharmacokinetics

The optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .

Result of Action

This compound is known to be a main triterpenoid saponin for total secondary saponin (tss), which exhibits the potential anti-breast cancer effect . This suggests that this compound may have a role in modulating cellular processes related to cancer.

Action Environment

It is generally important to prevent further spillage or leakage of the compound into the environment . The compound should be kept in suitable and closed containers for disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scabioside C can be synthesized through both natural extraction and chemical synthesis. The natural extraction method involves isolating the compound from plants like Patrinia scabiosifolia using solvents such as methanol and ethanol . The chemical synthesis method involves constructing the molecular structure of this compound through a series of chemical reactions, although detailed synthetic routes are less commonly reported .

Industrial Production Methods

Industrial production of this compound typically relies on the extraction from plant sources due to the complexity of its chemical synthesis. The process involves harvesting the plant material, drying, and then extracting the compound using solvents. The extract is then purified through various chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Scabioside C undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound are L-arabinose, D-glucose, and hederagenin .

Comparison with Similar Compounds

Scabioside C is similar to other triterpenoid saponins such as Scabioside A and Scabioside B. it is unique due to its specific sugar moieties and the aglycone structure. While Scabioside A and B also exhibit biological activities, this compound is particularly noted for its potent anti-cancer effects .

List of Similar Compounds

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)54-33-31(47)29(45)24(19-51-33)53-34-32(48)30(46)28(44)23(18-42)52-34/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYMPWXMHIUNGC-XFZWHKAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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